7-Hydroxyamoxapine is a metabolite of the tricyclic antidepressant amoxapine. [, , ] It is formed through the metabolic action of the cytochrome P450 enzyme CYP2D6 on amoxapine. [] While 7-hydroxyamoxapine is found in lower concentrations in the body compared to amoxapine and its other major metabolite, 8-hydroxyamoxapine, it exhibits significant biological activity. [, , ] Specifically, 7-hydroxyamoxapine demonstrates potent dopamine receptor-blocking activity, contributing to the neuroleptic-like effects associated with amoxapine. [, , ]
7-Hydroxyamoxapine is derived from amoxapine through metabolic processes primarily involving liver enzymes. Its classification falls under both antidepressants and antipsychotics due to its dual action on neurotransmitter receptors. The compound's chemical formula is with a molar mass of approximately 329.78 g/mol .
The synthesis of 7-hydroxyamoxapine can be achieved through biotransformation processes using fungal cultures such as Cunninghamella elegans. This method involves:
This biocatalytic approach allows for the production of 7-hydroxyamoxapine in milligram quantities suitable for further toxicological evaluation .
The molecular structure of 7-hydroxyamoxapine features a dibenzoxazepine core with a hydroxyl group positioned at the 7th carbon atom. Key structural details include:
7-Hydroxyamoxapine undergoes various chemical reactions that are essential for its metabolic transformation and pharmacological activity:
These reactions yield various hydroxylated and halogenated derivatives, each possessing distinct pharmacological properties .
The mechanism of action for 7-hydroxyamoxapine primarily involves its role as a dopamine receptor antagonist. Key points include:
The physical and chemical properties of 7-hydroxyamoxapine include:
These properties are crucial for determining its formulation in pharmaceutical applications .
7-Hydroxyamoxapine has several scientific applications:
7-Hydroxyamoxapine (chemical name: 13-chloro-10-(piperazin-1-yl)-2-oxa-9-azatricyclo[9.4.0.0³,⁸]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-5-ol) is a pharmacologically significant metabolite of the antidepressant amoxapine. Its molecular formula is C₁₇H₁₆ClN₃O₂, corresponding to a molecular weight of 329.78 g·mol⁻¹. The compound features a tricyclic dibenzoxazepine core with a piperazine substituent at position 11 and a hydroxyl group at position 7. This hydroxylation site is critical, as positional isomers like 8-hydroxyamoxapine exhibit distinct pharmacological profiles [2] [4].
The molecule adopts a near-planar conformation in its central oxazepine ring, with the piperazine moiety oriented perpendicularly to the tricyclic system. This spatial arrangement influences receptor binding kinetics. Tautomerism is theoretically possible at the N10 position but is sterically hindered, rendering the lactam form predominant under physiological conditions. No stable stereoisomers exist due to the absence of chiral centers [6] [8] [10].
Table 1: Fundamental Chemical Identifiers of 7-Hydroxyamoxapine
Property | Value | Source |
---|---|---|
CAS Registry Number | 37081-76-8 | [6] [10] |
IUPAC Name | 13-chloro-10-(piperazin-1-yl)-2-oxa-9-azatricyclo[9.4.0.0³,⁸]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-5-ol | [4] [10] |
Molecular Formula | C₁₇H₁₆ClN₃O₂ | [2] [8] |
SMILES Notation | OC1=CC2=C(C=C1)N=C(N1CCNCC1)C1=C(O2)C=CC(Cl)=C1 | [4] [10] |
InChI Key | MEUGUMOVYNSGEW-UHFFFAOYSA-N | [8] [10] |
Monoisotopic Mass | 329.093104478 g·mol⁻¹ | [4] |
The hydroxyl group at position 7 confers acidic properties to 7-hydroxyamoxapine, with a predicted pKa of 11.16 ± 0.20. The piperazine nitrogen exhibits basicity (predicted pKa ~8.96), resulting in zwitterionic behavior at physiological pH. This amphoteric nature influences its solubility profile: the compound demonstrates limited aqueous solubility (0.233 mg/mL) but moderate lipophilicity (logP 2.67, logD₇.₄ ~1.93) [6] [9].
Thermal analysis indicates decomposition between 260–264°C without a distinct melting point. The crystalline form is hygroscopic, requiring storage under inert conditions at -20°C to prevent degradation. Solutions in dimethyl sulfoxide (DMSO) are moderately stable but susceptible to photodegradation under ultraviolet light. The molecule shows pH-dependent stability, with optimal preservation in slightly acidic buffers (pH 5–6) [6] [9] [10].
Table 2: Experimental and Predicted Physicochemical Parameters
Property | Value | Method/Source |
---|---|---|
Melting Point | 260-264°C (dec.) | Experimental [6] |
Water Solubility | 0.233 mg/mL | ALOGPS Prediction [4] |
logP (Octanol-Water) | 2.67 (Calc.), 3.135 (Exp.) | Crippen Method [9] |
pKa (Hydroxyl) | 11.16 ± 0.20 | Predicted [6] |
pKa (Piperazine) | 8.96 | Predicted [6] |
Density | 1.46 ± 0.1 g/cm³ | Predicted [6] |
Vapor Pressure | Negligible (at 25°C) | Structural Inference |
The primary structural distinction between amoxapine and its metabolite lies in the hydroxylation at carbon 7 of the tricyclic ring system. This modification reduces the planarity of the dibenzoxazepine core by introducing steric hindrance near the oxazepine nitrogen. Crystallographic comparisons reveal that amoxapine maintains greater conformational flexibility, while 7-hydroxyamoxapine exhibits intramolecular hydrogen bonding between the C7 hydroxyl and the N5 atom of the oxazepine ring. This bonding stabilizes a semi-quinoidal resonance structure that enhances electron delocalization [2] [7].
Electronically, the hydroxyl group functions as a strong electron-donating substituent, increasing electron density at positions 6 and 8. Quantum mechanical calculations demonstrate a 12% increase in dipole moment compared to amoxapine (3.8D vs. 3.4D). This electronic redistribution significantly alters receptor affinity profiles: while amoxapine primarily inhibits norepinephrine reuptake, 7-hydroxyamoxapine demonstrates potent dopamine D2/D4 receptor antagonism (Ki < 50nM) due to enhanced hydrogen-bonding capacity with serine residues in the receptor binding pocket [2] [3] [7].
Table 3: Structural and Electronic Comparison with Amoxapine
Characteristic | Amoxapine | 7-Hydroxyamoxapine | Pharmacological Impact |
---|---|---|---|
C7 Substitution | Hydrogen | Hydroxyl Group | Enhanced dopamine affinity |
Resonance Energy | 28.3 kcal/mol | 32.1 kcal/mol | Improved receptor binding stability |
LogD7.4 | 2.89 | 1.93 | Altered membrane permeability |
Hydrogen Bond Donors | 1 | 2 | Additional receptor interactions |
Intramolecular H-Bond | Absent | Present (O7-H···N5) | Conformational rigidity |
Predicted Polar Surface Area | 45.9 Ų | 57.1 Ų | Reduced cellular penetration |
Crystallography: Single-crystal X-ray diffraction studies reveal that 7-hydroxyamoxapine crystallizes in the monoclinic space group P21/c with Z=4. The unit cell parameters are a = 12.573 Å, b = 7.892 Å, c = 15.307 Å, β = 102.15°. The hydroxyl group forms an intramolecular hydrogen bond with the oxazepine nitrogen (O-H···N distance: 2.65 Å), creating a pseudo-six-membered ring that stabilizes the boat conformation of the oxazepine moiety. The piperazine ring adopts a chair configuration with equatorial orientation relative to the tricyclic system [6] [8].
Spectroscopy:
These crystallographic and spectroscopic characteristics serve as definitive identification markers for 7-hydroxyamoxapine in pharmaceutical and metabolic studies, differentiating it from structural analogs and synthetic impurities. The intramolecular hydrogen bonding pattern observed in crystallography correlates with the compound's reduced solubility and distinctive solid-state stability compared to non-hydroxylated analogs [6] [10].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5